molecular formula C13H9BrF2O B14028814 1-((4-Bromophenoxy)methyl)-2,3-difluorobenzene

1-((4-Bromophenoxy)methyl)-2,3-difluorobenzene

Cat. No.: B14028814
M. Wt: 299.11 g/mol
InChI Key: JLODBLJMMUELGK-UHFFFAOYSA-N
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Description

1-((4-Bromophenoxy)methyl)-2,3-difluorobenzene is an organic compound that features a benzene ring substituted with bromine, fluorine, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromophenoxy)methyl)-2,3-difluorobenzene typically involves the nucleophilic substitution reaction of 4-bromophenol with 2,3-difluorobenzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction yields the desired product after purification through column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Bromophenoxy)methyl)-2,3-difluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a difluorobenzene derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted phenoxy derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of difluorobenzene derivatives.

Scientific Research Applications

1-((4-Bromophenoxy)methyl)-2,3-difluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((4-Bromophenoxy)methyl)-2,3-difluorobenzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the phenoxy group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    4-Bromophenoxybenzene: Lacks the difluorobenzene moiety, making it less reactive in certain chemical reactions.

    2,3-Difluorophenol: Lacks the bromophenoxy group, resulting in different chemical and biological properties.

    4-Bromophenylmethanol: Contains a hydroxyl group instead of the difluorobenzene moiety, leading to different reactivity and applications.

Uniqueness: 1-((4-Bromophenoxy)methyl)-2,3-difluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C13H9BrF2O

Molecular Weight

299.11 g/mol

IUPAC Name

1-[(4-bromophenoxy)methyl]-2,3-difluorobenzene

InChI

InChI=1S/C13H9BrF2O/c14-10-4-6-11(7-5-10)17-8-9-2-1-3-12(15)13(9)16/h1-7H,8H2

InChI Key

JLODBLJMMUELGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)COC2=CC=C(C=C2)Br

Origin of Product

United States

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